molecular formula C18H20N4O4S B3047980 Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide CAS No. 151392-10-8

Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide

Cat. No. B3047980
CAS RN: 151392-10-8
M. Wt: 388.4 g/mol
InChI Key: MZMJNXWUCMLCCE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetic acid group, a phenoxy group, an acetylamino group, a methoxyphenyl group, a thioxomethyl group, and a hydrazide group . Each of these groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely be arranged in a specific way to give the molecule its unique properties .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • A study synthesized formazans from Mannich bases of related compounds and evaluated their antimicrobial activities against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans. These compounds showed moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

Anti-Mycobacterial Applications

  • Phenoxy acetic acid derivatives, related to the compound , were synthesized and evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis H37 Rv (Yar, Siddiqui, & Ali, 2006).

Synthesis and Antibacterial/Antitubercular Activities

  • Another study involved the condensation of phenoxy or 4-bromophenoxy acetic acid hydrazide with aryl semicarbazides, yielding compounds that were tested for antibacterial and antitubercular activities. One compound, in particular, showed significant inhibition in preliminary antitubercular screening (Raja et al., 2010).

Antiviral Activity Studies

  • Substituted phenoxy acetic acid derived pyrazolines, similar to the compound , were synthesized and tested for their in vitro cytotoxicity and antiviral activity. However, none of the compounds showed specific antiviral activity (Shahar Yar et al., 2009).

Synthesis of Complexes and Aggregates

  • The synthesis of novel aggregations and complexes involving similar compounds, such as the (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex, was studied. These were characterized by elemental analysis and single-crystal X-ray diffraction (He, 2013).

Novel Syntheses for Biological Activity

  • New Mannich bases bearing pyrazolone moiety were synthesized, and their electrochemical behavior was studied, indicating potential biological applications (Naik et al., 2013).

properties

IUPAC Name

N-[4-[2-[2-[(4-methoxyphenyl)carbamothioyl]hydrazinyl]-2-oxoethoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-12(23)19-13-5-9-16(10-6-13)26-11-17(24)21-22-18(27)20-14-3-7-15(25-2)8-4-14/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMJNXWUCMLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164779
Record name Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151392-10-8
Record name Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151392108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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